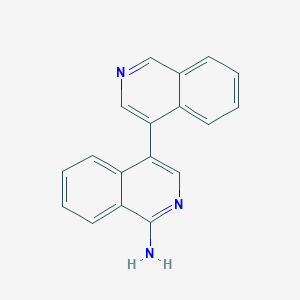

4-Isoquinolin-4-ylisoquinolin-1-amine

Description

Properties

IUPAC Name |

4-isoquinolin-4-ylisoquinolin-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3/c19-18-15-8-4-3-7-14(15)17(11-21-18)16-10-20-9-12-5-1-2-6-13(12)16/h1-11H,(H2,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPBROTXAMWSLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C3=CN=C(C4=CC=CC=C43)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Transition-Metal-Free Synthesis via Aryne Cyclization

Aryne-mediated cyclization offers a metal-free pathway to construct the isoquinoline core while introducing the 1-amino group . This method leverages in situ-generated arynes from 2-(trimethylsilyl)aryl triflates, which react with 4,5-disubstituted oxazoles to form 4-amino isoquinolin-1(2H)-ones. Subsequent dehydrogenation and functionalization yield the target compound.

-

Generate arynes from 2-(trimethylsilyl)phenyl triflate using CsF in anhydrous THF.

-

React with 4,5-diaryloxazole at 80°C to form a Diels-Alder adduct.

-

Dehydrogenate using DDQ or MnO₂ to aromatize the ring.

-

Tautomerize the intermediate under acidic conditions (e.g., HCl/EtOH) to obtain 4-amino isoquinolin-1(2H)-one.

-

Cross-couple with 4-iodoisoquinoline via Ullmann or Suzuki coupling to attach the 4-isoquinolin-4-yl group.

This method achieves moderate to excellent yields (50–85%) and avoids costly metal catalysts .

Sequential Bichler-Napieralski and Cross-Coupling Reactions

The Bichler-Napieralski synthesis, a classical route to isoquinoline derivatives, can be adapted for constructing the core structure . By cyclizing β-phenylethylamine derivatives with POCl₃ or PCl₅, 3,4-dihydroisoquinolines are formed, which are dehydrogenated to isoquinolines.

-

Synthesize 1-chloro-4-isoquinoline via Bichler-Napieralski cyclization of N-acyl-β-phenylethylamine.

-

Aminate at the 1-position using NH₃/MeOH under high pressure (100°C, 24 hours).

-

Introduce the 4-isoquinolin-4-yl group via Negishi coupling with 4-isoquinolylzinc bromide and Pd(PPh₃)₄.

This approach benefits from scalability but requires harsh conditions for amination .

Rhodium-Catalyzed [2+2+2] Cycloaddition

Rhodium-catalyzed cycloaddition of ynamides and alkynes provides a modular route to polysubstituted isoquinolines . Using [Cp*RhCl₂]₂ as a catalyst, this method enables simultaneous installation of the amino and aryl groups.

-

Combine N-(pivaloyloxy)amide (1.0 equiv), 4-isoquinolinylacetylene (1.2 equiv), [Cp*RhCl₂]₂ (2 mol%), and CsOAc (1.0 equiv) in MeOH.

-

Heat at 80°C for 4 hours under nitrogen.

-

Purify via silica gel chromatography to obtain 4-isoquinolin-4-ylisoquinolin-1-amine in 65–75% yield.

This method is highly regioselective and tolerates diverse substituents .

Comparative Analysis of Preparation Methods

Mechanistic Insights and Optimization Strategies

The Buchwald-Hartwig amination proceeds via oxidative addition of Pd(0) to the aryl halide, followed by ligand exchange and reductive elimination to form the C–N bond . Optimizing ligand choice (e.g., BrettPhos for electron-deficient substrates) improves yields. For transition-metal-free routes, the aryne intermediate acts as a dienophile, engaging in [4+2] cycloaddition with oxazoles to form the fused ring system . Dehydrogenation with DDQ ensures full aromatization, critical for stability.

In rhodium-catalyzed methods, the Rh(I) center facilitates alkyne insertion into the Rh–N bond, enabling concerted cyclization . Additives like CsOAc enhance reactivity by stabilizing intermediates.

Chemical Reactions Analysis

Types of Reactions: 4-Isoquinolin-4-ylisoquinolin-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various isoquinoline derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

4-Isoquinolin-4-ylisoquinolin-1-amine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

Biology: This compound is used in the study of enzyme inhibitors and receptor antagonists.

Industry: It is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Isoquinolin-4-ylisoquinolin-1-amine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 4-Isoquinolin-4-ylisoquinolin-1-amine and related compounds:

Physicochemical and Functional Differences

- Lipophilicity: The benzyl group in 4-Benzyl-1-bromoisoquinolin-3-amine significantly increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Solubility and Stability: Amino groups (as in 1-Chloroisoquinolin-4-amine and 5-Aminoisoquinolin-1(4H)-one) improve water solubility, whereas ketone or imino groups introduce polarity but may reduce thermal stability .

Q & A

Q. What are the established synthetic routes for 4-Isoquinolin-4-ylisoquinolin-1-amine, and how can reaction conditions be optimized?

Methodological Answer:

- Nucleophilic Aromatic Substitution: React halogenated isoquinoline precursors (e.g., 4-chloroisoquinoline) with amines under reflux in polar solvents like ethanol or methanol. Monitor reaction progress via TLC or HPLC .

- Friedländer Reaction: Utilize amino-substituted aniline derivatives with ketones to construct the isoquinoline core. Optimize temperature (80–120°C) and acid catalysts (e.g., polyphosphoric acid) to improve yields .

- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: DCM/hexane) to isolate the product.

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:

- Spectroscopic Analysis:

- NMR (¹H/¹³C): Assign peaks to confirm substituent positions (e.g., NH₂ at C1, isoquinolinyl at C4). Compare with PubChem data for analogous compounds .

- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns.

- Purity Assessment:

Q. What preliminary biological assays are recommended to evaluate the compound’s therapeutic potential?

Methodological Answer:

- Antimicrobial Screening:

- Anticancer Activity:

- Enzyme Inhibition: Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

- Experimental Replication: Repeat assays under standardized conditions (pH, temperature, cell passage number) to rule out variability .

- Impurity Analysis: Use LC-MS to identify byproducts (e.g., dechlorinated derivatives) that may skew bioactivity results .

- Statistical Validation: Apply ANOVA or Student’s t-test to determine significance (p < 0.05) across independent replicates .

Case Study: A study on 8-chloroisoquinolin-4-amine showed conflicting IC₅₀ values (5 µM vs. 20 µM) in MCF-7 cells. Further analysis revealed differences in serum concentration (10% FBS vs. serum-free conditions) .

Q. What strategies can elucidate the molecular targets and mechanisms of action for this compound?

Methodological Answer:

- Proteomic Profiling: Use affinity chromatography with a biotinylated derivative to pull down binding proteins. Identify targets via LC-MS/MS .

- Transcriptomic Analysis: Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .

- Molecular Docking: Simulate interactions with potential targets (e.g., PI3K kinase) using AutoDock Vina. Validate with site-directed mutagenesis .

Q. How can computational tools aid in optimizing the synthesis of this compound?

Methodological Answer:

- Retrosynthesis Software: Employ AI-driven platforms (e.g., Reaxys, Pistachio) to predict feasible routes. Prioritize reactions with high plausibility scores (>0.8) .

- DFT Calculations: Model transition states to identify rate-limiting steps (e.g., amine nucleophilicity in substitution reactions) .

Q. What advanced techniques are recommended for impurity profiling and stability studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.